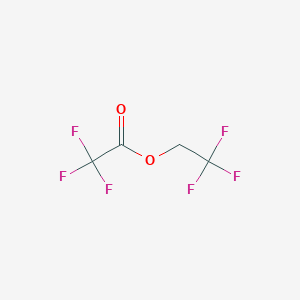
2,2,2-Trifluoroethyl trifluoroacetate
概要
説明
Synthesis Analysis
The synthesis of 2,2,2-trifluoroethyl trifluoroacetate has been detailed through experimental and theoretical studies, which have elucidated its molecular structure. The compound has been determined in the gas-phase from electron-diffraction data supplemented by ab initio and DFT calculations. These studies indicate the existence of both anti, anti (Cs) and anti, gauche (C1) conformations, with the anti, anti structure being energetically preferred. This preference and structural details provide foundational knowledge for further chemical applications and reactions of 2,2,2-trifluoroethyl trifluoroacetate (Defonsi Lestard et al., 2009).
Molecular Structure Analysis
The molecular structure analysis of 2,2,2-trifluoroethyl trifluoroacetate reveals a preference for the anti, anti conformation over the anti, gauche conformation. This has been supported by both experimental data from electron diffraction and theoretical calculations. The detailed analysis of its molecular structure helps in understanding its reactivity and potential as a substrate in various chemical reactions (Defonsi Lestard et al., 2009).
Chemical Reactions and Properties
2,2,2-Trifluoroethyl trifluoroacetate participates in various chemical reactions, reflecting its reactivity and utility in synthetic chemistry. For example, its ability to undergo transformations under different conditions showcases its versatility as a chemical reagent. The compound's reactions with other chemicals can be manipulated to synthesize a wide range of products, indicating its significant role in organic synthesis and material science.
Physical Properties Analysis
The physical properties of 2,2,2-trifluoroethyl trifluoroacetate, such as its boiling point, melting point, and solubility in various solvents, are crucial for its application in chemical synthesis. These properties are determined by its molecular structure and help in predicting its behavior in different chemical environments. Understanding these properties is essential for designing chemical processes involving this compound.
Chemical Properties Analysis
The chemical properties of 2,2,2-trifluoroethyl trifluoroacetate, including its reactivity towards nucleophiles and electrophiles, its stability under various conditions, and its ability to participate in a range of chemical reactions, are of particular interest. The compound's chemical behavior is influenced by the trifluoroethyl and trifluoroacetate groups, which impart unique characteristics to it, making it a valuable reagent in organic chemistry.
科学的研究の応用
Application 1: Preparation of Dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate
- Summary of the Application : 2,2,2-Trifluoroethyl trifluoroacetate is used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . This compound could potentially be used in various chemical reactions as a reagent.
Application 2: Hydrogenation Catalyst
- Summary of the Application : 2,2,2-Trifluoroethyl trifluoroacetate can be used as a substrate in hydrogenation reactions .
- Methods of Application or Experimental Procedures : The compound can be hydrogenated using a catalyst, such as an anionic tris-phosphine ruthenium hydride complex .
Application 3: Electrolyte Additive
- Summary of the Application : 2,2,2-Trifluoroethyl trifluoroacetate can be used as an additive in electrolytes .
- Methods of Application or Experimental Procedures : The compound can be added to the electrolyte in a lithium-ion battery . This can help to form a flaky lithium fluoride (LiF)-rich solid electrolyte interface (SEI) layer .
- Results or Outcomes : The use of 2,2,2-Trifluoroethyl trifluoroacetate as an additive can improve the lifespan of a lithium-ion battery, with a lifespan of up to 750 hours reported in a lithium-lithium cell . It can also improve the coulombic efficiency of a lithium-copper cell to 99.7% .
Application 4: Hydrogenation Catalyst
- Summary of the Application : 2,2,2-Trifluoroethyl trifluoroacetate can be used as a substrate in hydrogenation reactions .
- Methods of Application or Experimental Procedures : The compound can be hydrogenated using a catalyst, such as an anionic tris-phosphine ruthenium hydride complex .
Application 5: Electrolyte Additive
- Summary of the Application : 2,2,2-Trifluoroethyl trifluoroacetate can be used as an additive in electrolytes .
- Methods of Application or Experimental Procedures : The compound can be added to the electrolyte in a lithium-ion battery . This can help to form a flaky lithium fluoride (LiF)-rich solid electrolyte interface (SEI) layer .
- Results or Outcomes : The use of 2,2,2-Trifluoroethyl trifluoroacetate as an additive can improve the lifespan of a lithium-ion battery, with a lifespan of up to 750 hours reported in a lithium-lithium cell . It can also improve the coulombic efficiency of a lithium-copper cell to 99.7% .
Safety And Hazards
特性
IUPAC Name |
2,2,2-trifluoroethyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)1-12-2(11)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUJOCJJXCPCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193676 | |
| Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl trifluoroacetate | |
CAS RN |
407-38-5 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoroethyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRIFLUOROETHYL TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z64US2QA96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

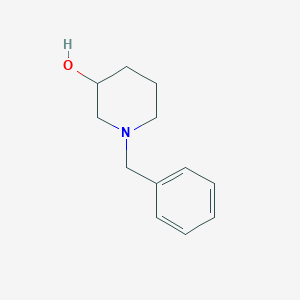
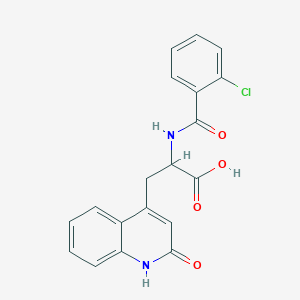
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B57627.png)
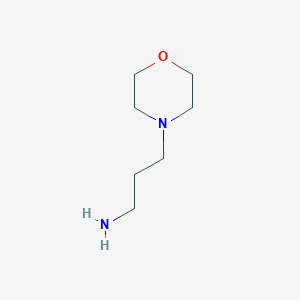
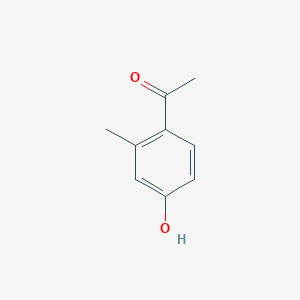
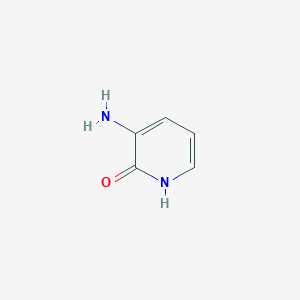
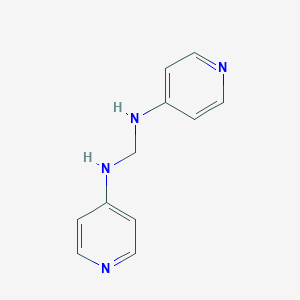
![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)
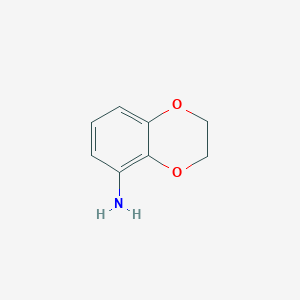
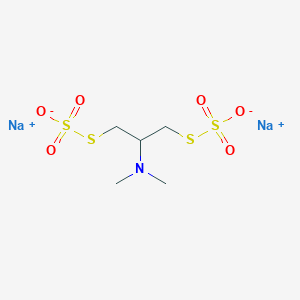

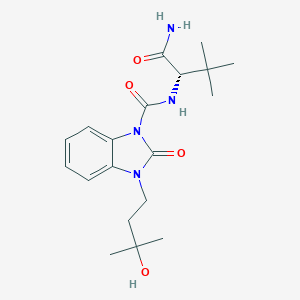
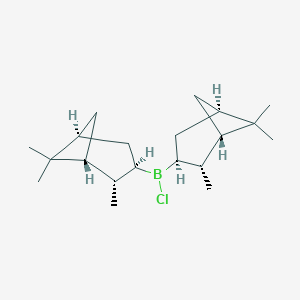
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)